3-Bromo-5-chloro-2-nitrophenol

説明

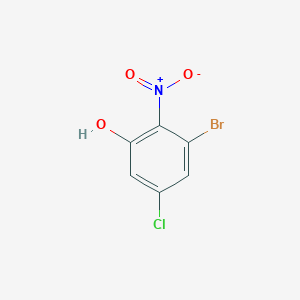

3-Bromo-5-chloro-2-nitrophenol (CAS No. 1936363-37-9) is a halogenated nitrophenol derivative with the molecular formula C₆H₃BrClNO₃ and a molecular weight of 252.44 g/mol . Structurally, it features a phenol ring substituted with bromine (Br) at the 3-position, chlorine (Cl) at the 5-position, and a nitro group (-NO₂) at the 2-position. This arrangement confers distinct electronic and steric properties, making it relevant in synthetic chemistry and material science.

Its storage conditions are specified as "normal" (room temperature), and its chemical stability remains uncharacterized in open-source literature .

特性

IUPAC Name |

3-bromo-5-chloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDPSJHTEHGMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrolysis of Halogenated Diazonium Salts in Acidic Medium

One patented method focuses on preparing 3-bromo-5-chlorophenol intermediates via hydrolysis of diazonium salts in acidic media, which can be adapted for the nitrophenol derivative by introducing the nitro group prior or post this step.

-

- A compound bearing diazonium groups (compound 3) is hydrolyzed in an acidic medium composed of aqueous sulfuric acid mixed with an organic inert solvent such as toluene or chloroform.

- The acid consumption ranges from 1 to 20 times the molar amount of the diazonium compound, with optimal conditions using 8-12 times molar equivalents of sulfuric acid at 5-90% concentration.

- Reaction temperatures range from 60 to 150 °C, preferably 80-120 °C.

- The hydrolysis converts the diazonium salt into the corresponding halogenated phenol with yields around 70% and product purity above 99% by HPLC.

- The organic layer is washed with sodium hydroxide and water, acidified, and extracted to isolate the phenol product.

-

- Low cost and easy-to-obtain raw materials.

- Convenient operation and scalability.

- High purity and yield.

| Parameter | Value/Range |

|---|---|

| Acid consumption | 1-20 molar equivalents |

| Sulfuric acid concentration | 5-90% |

| Temperature | 60-150 °C (optimal 80-120) |

| Yield | ~70% |

| Purity (HPLC) | >99% |

This method is detailed in patent CN101735023B and is adaptable for preparing 3-bromo-5-chlorophenol, which can then be nitrated to form the nitrophenol derivative or synthesized with the nitro group already present.

Demethylation of Methoxy-Nitrobenzene Derivatives Using Boron Tribromide

Another well-documented route involves the demethylation of 3-bromo-5-nitroanisole to yield 3-bromo-5-nitrophenol, which can be further chlorinated to introduce the chlorine substituent.

-

- 3-Bromo-5-nitroanisole is dissolved in dichloromethane and cooled to 0 °C.

- Boron tribromide (BBr3) solution in dichloromethane is added slowly under cooling.

- The reaction mixture is warmed to room temperature and stirred overnight, followed by reflux for 2-2.5 hours.

- The reaction is quenched with ice/water, and the product is extracted with organic solvents.

- Purification is done via column chromatography or thin-layer chromatography.

-

- Yields reported are high, around 90-91%.

- The product is isolated as a yellow solid with characteristic NMR signals confirming the phenol formation.

| Parameter | Value |

|---|---|

| Starting material | 3-Bromo-5-nitroanisole |

| Reagent | Boron tribromide (BBr3) |

| Solvent | Dichloromethane |

| Temperature | 0 °C to reflux |

| Reaction time | Overnight + 2.5 h reflux |

| Yield | ~91% |

| Purification | Column chromatography |

This method is advantageous for selective demethylation and is widely used in laboratory and industrial settings for phenol preparation from methoxy precursors.

Diazotization and Subsequent Hydrolysis for Phenol Formation

The preparation of halogenated phenols can also be achieved via diazotization of aniline derivatives followed by hydrolysis.

-

- The starting compound (compound 2) is dissolved in 50% nitric acid and heated to 100 °C until dissolved.

- After cooling to 0 °C, sodium nitrite is added slowly to form the diazonium salt.

- The diazonium salt solution is then added to a mixture of sulfuric acid and an organic solvent at elevated temperature (80-150 °C).

- After stirring, the mixture is worked up by washing with sodium hydroxide and water, acidifying, and extracting the phenol.

-

- Yields around 70-70.5% are reported.

- High purity phenol products are obtained after recrystallization.

| Parameter | Value |

|---|---|

| Nitric acid concentration | 50% |

| Diazotization temperature | 0-10 °C |

| Hydrolysis temperature | 80-150 °C |

| Yield | ~70% |

| Purity | >99% (HPLC) |

This method is well-suited for industrial scale due to the availability of reagents and straightforward operation.

| Method | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Advantages |

|---|---|---|---|---|

| Hydrolysis of diazonium salts | Aqueous sulfuric acid + toluene/chloroform; 80-120 °C | ~70 | >99% | Low cost, scalable, high purity |

| Demethylation with Boron Tribromide | BBr3 in DCM; 0 °C to reflux | ~91 | High | Selective demethylation, high yield |

| Diazotization followed by hydrolysis | Sodium nitrite in nitric acid; hydrolysis in sulfuric acid + organic solvent | ~70 | >99% | Industrially feasible, straightforward |

- The hydrolysis of diazonium salts in acidic media is a versatile method that can be adapted to various halogenated phenols, including nitro derivatives.

- Demethylation using boron tribromide is highly efficient for converting methoxy-nitrobenzenes to nitrophenols, providing excellent yields and purity.

- Diazotization followed by hydrolysis is a classical approach that remains relevant for large-scale production due to reagent availability and operational simplicity.

- Reaction conditions such as temperature, acid concentration, and solvent choice critically influence yield and purity.

- Purification typically involves organic extraction, washing, and recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

The preparation of 3-Bromo-5-chloro-2-nitrophenol involves sophisticated organic transformations primarily centered on halogenation, nitration, and phenol formation through hydrolysis or demethylation. Among the methods, hydrolysis of diazonium salts in acidic media and demethylation of methoxy derivatives with boron tribromide stand out for their efficiency, scalability, and high purity of the final product. These methods are supported by detailed experimental data and are suitable for both laboratory and industrial synthesis.

化学反応の分析

Types of Reactions

3-Bromo-5-chloro-2-nitrophenol undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-withdrawing nature of the nitro group, the compound is highly reactive towards electrophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

Nucleophilic Substitution: Nucleophiles such as sodium azide or potassium thiocyanate under basic conditions.

Major Products Formed

Aminophenols: From the reduction of the nitro group.

Substituted Phenols: From nucleophilic substitution reactions.

科学的研究の応用

3-Bromo-5-chloro-2-nitrophenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its role in developing new pharmaceuticals with specific biological activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3-Bromo-5-chloro-2-nitrophenol involves:

Electrophilic Attack: The nitro group activates the aromatic ring towards electrophilic attack, facilitating various substitution reactions.

Reduction Pathways: The nitro group can be reduced to an amine, which can further participate in different biochemical pathways.

Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new compounds with distinct properties.

類似化合物との比較

Nitrophenol Derivatives with Halogen Substituents

Key Observations :

- Positional Isomerism: Substitution patterns significantly alter reactivity. For example, 4-Bromo-2-fluoro-5-nitrophenol (similarity score 0.89) shares halogen and nitro groups but differs in substituent positions, leading to distinct electronic effects on the aromatic ring .

- Functional Group Variations: Replacing the hydroxyl (-OH) group with an amino (-NH₂) group (as in 2-Amino-3-bromo-5-nitrophenol) reduces acidity and modifies solubility .

Heterocyclic Analogues

Key Observations :

- Aromatic Ring Differences: Pyridine-based analogues (e.g., 3-Bromo-5-chloro-2-nitropyridine) exhibit reduced electron density compared to phenolic derivatives due to the nitrogen atom in the ring, affecting their reactivity in cross-coupling reactions .

Phenolic Derivatives with Mixed Functional Groups

Key Observations :

- Acetyl vs. Nitro Groups: The acetyl group in 3′-Bromo-5′-chloro-2′-hydroxyacetophenone introduces steric bulk and reduces ring activation compared to nitro-substituted derivatives .

生物活性

3-Bromo-5-chloro-2-nitrophenol is a halogenated nitrophenol compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound features a phenolic structure with three substituents: a bromine atom, a chlorine atom, and a nitro group. The presence of these functional groups significantly influences its reactivity and biological activity. The compound can be synthesized through a multi-step process involving nitration, bromination, and chlorination of phenolic derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various pathogenic microorganisms, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | |

| Escherichia coli | 16 μg/mL | |

| Candida albicans | 4 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, studies have shown that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| Breast cancer cells | 15 | Apoptosis induction | |

| Lung cancer cells | 10 | Cell cycle arrest | |

| Colon cancer cells | 12 | DNA binding inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The electron-withdrawing nitro group enhances the electrophilic nature of the aromatic ring, facilitating various substitution reactions that can lead to the formation of more biologically active derivatives.

- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and eventual cell death.

- DNA Interaction : In cancer cells, it binds to DNA, inhibiting replication and transcription processes critical for cell survival .

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- A study published in Molecules demonstrated that derivatives of nitrophenols exhibit enhanced antibacterial activity compared to their parent compounds, suggesting that structural modifications could lead to more effective therapeutic agents .

- Another research effort focused on the synthesis of nitro-containing ligands for coordination complexes, revealing significant anticancer activity in certain derivatives when tested against various tumor cell lines .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-Bromo-5-chloro-2-nitrophenol, and how can nitration regioselectivity be ensured?

- Answer : Start with a bromo-chlorophenol precursor (e.g., 3-bromo-5-chlorophenol) and employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor nitration at the ortho position relative to the hydroxyl group. Monitor reaction progress via TLC to prevent over-nitration. Similar nitration protocols for halogenated phenols can be adapted .

Q. How can crystallization conditions be optimized to obtain high-purity single crystals for X-ray diffraction analysis?

- Answer : Use solvent systems like ethanol/water (7:3 v/v) with slow evaporation at 4°C. Recrystallization from dichloromethane/hexane mixtures may also yield suitable crystals. Refinement of the crystal structure can be performed using SHELX software, which is widely validated for small-molecule crystallography .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer :

- NMR : ¹H and ¹³C NMR to identify substituent positions and confirm aromatic proton environments.

- FT-IR : Detect NO₂ asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and O–H stretching (~3300 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).

Compare data with structurally analogous compounds, such as 3-bromo-5-fluorophenol .

Advanced Research Questions

Q. How do the electron-withdrawing groups (Br, Cl, NO₂) affect the compound’s reactivity in cross-coupling reactions?

- Answer : The nitro group strongly deactivates the aromatic ring, making electrophilic substitution challenging. However, the bromo substituent can act as a leaving group in Suzuki-Miyaura couplings. Experimental design should include Pd-catalyzed reactions with aryl boronic acids, optimizing base (e.g., K₂CO₃) and solvent (DMF/toluene). Kinetic studies can elucidate substituent effects on reaction rates .

Q. What methodologies are recommended for analyzing the stability of this compound under varying environmental conditions?

- Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) in buffered solutions (pH 1–13) and monitor via HPLC.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products.

Safety protocols for handling halogenated nitrophenols should be followed, as outlined for structurally related compounds .

Q. How can computational models (e.g., DFT) predict the electronic properties and vibrational spectra of this compound?

- Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate IR/Raman spectra and HOMO-LUMO gaps. Validate against experimental data from XRD-refined structures (using SHELX outputs) and spectroscopic results. Solvent effects can be incorporated via PCM models .

Methodological Considerations

- Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected NO₂ stretching frequencies) may arise from intermolecular hydrogen bonding. Use temperature-dependent IR studies or XRD-derived hydrogen-bonding networks to clarify .

- Data Reproducibility : Ensure synthetic batches are consistent by standardizing nitration conditions and characterizing each batch via HPLC and melting point analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。